
Ferric ammonium sulfate dodecahydrate
Overview
Description
Chemical Identity: Ferric ammonium sulfate dodecahydrate (FASD), with the formula $ \text{NH}4\text{Fe}(\text{SO}4)2\cdot12\text{H}2\text{O} $ (CAS: 7783-83-7), is a double sulfate salt classified as an alum. It is also known as iron alum, ammonium iron(III) sulfate dodecahydrate, or ferric alum .
Preparation Methods
Oxidation of Ferrous Sulfate with Hydrogen Peroxide
Reaction Overview
The most widely documented method involves oxidizing ferrous sulfate (FeSO₄·7H₂O) to ferric sulfate (Fe₂(SO₄)₃) using hydrogen peroxide (H₂O₂), followed by reaction with ammonium sulfate ((NH₄)₂SO₄)3 . The oxidation step is critical to ensure complete conversion of Fe²⁺ to Fe³⁺, as residual Fe²⁺ leads to green-hued crystals characteristic of iron(II) contaminants .
Chemical Equations:
Procedure and Parameters
-
Reagents:
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Ferrous sulfate heptahydrate (22.2 g)
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Ammonium sulfate (5.2 g)
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30% hydrogen peroxide (10 mL)
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Concentrated sulfuric acid (4 mL)3
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Steps:
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Dissolve FeSO₄·7H₂O in 20 mL distilled water.
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Add H₂SO₄ to acidify the solution (prevents hydrolysis of Fe³⁺).
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Gradually add H₂O₂ with stirring, maintaining temperature below 50°C to avoid decomposition of H₂O₂.
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Combine with ammonium sulfate solution and evaporate to initiate crystallization.
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Cool slowly to 4°C for 48–72 hours to form violet crystals3 .
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Table 1: Critical Parameters for Oxidation Method
Parameter | Optimal Range | Purpose |
---|---|---|
H₂O₂ concentration | 30% | Ensures complete Fe²⁺ oxidation |
Reaction temperature | 25–50°C | Balances reaction rate and safety |
Final pH | 1.5–2.0 | Prevents Fe³⁺ hydrolysis |
Crystallization time | 3–7 days | Maximizes crystal size and purity |
Direct Synthesis from Metallic Iron and Ammonium Nitrate
Reaction Overview
An alternative approach uses metallic iron, ammonium nitrate (NH₄NO₃), and sulfuric acid. This method bypasses the need for pre-formed ferric sulfate, leveraging nitric acid (generated in situ) as an oxidizing agent .
Procedure and Challenges
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Reagents:
-
Steps:
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Dissolve NH₄NO₃ in H₂SO₄.
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Add iron filings gradually; exothermic reaction releases NO gas.
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Filter to remove unreacted iron and evaporate to concentrate.
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Crystallize at 4°C.
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Key Considerations:
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Gas Handling: NO is toxic; reaction requires fume hood.
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Stoichiometry: Excess H₂SO₄ ensures complete dissolution of iron.
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Purity: Residual Fe²⁺ may persist if oxidation is incomplete, necessitating recrystallization .
Crystallization from Ferric Sulfate and Ammonium Sulfate
Saturation and Crystal Growth
Industrial-scale production often combines equimolar solutions of Fe₂(SO₄)₃ and (NH₄)₂SO₄, followed by controlled evaporation and cooling .
Table 2: Crystallization Conditions
Condition | Industrial Standard | Laboratory Scale |
---|---|---|
Initial concentration | 1.5 M Fe³⁺ | 0.5 M Fe³⁺ |
Evaporation rate | 5–10 mL/hr | 1–2 mL/hr |
Cooling rate | 0.5°C/min | 0.1°C/min |
Crystal size | 5–10 mm | 1–3 mm |
Purification Techniques
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Recrystallization: Dissolve crude crystals in hot acidified water (pH 1–2) and cool.
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Washing: Rinse with ethanol or acetone to remove surface impurities .
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Additives: Trace H₂SO₄ (0.1%) prevents hydrolysis during storage .
Common Pitfalls and Mitigation Strategies
Incomplete Oxidation
Green crystals indicate Fe²⁺ contamination. Solutions:
-
Use excess H₂O₂ (10–15% beyond stoichiometric requirements).
-
Test for Fe²⁺ with potassium ferricyanide; blue precipitate confirms residual Fe²⁺ .
Impurity Control
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Cationic Impurities (Cu²⁺, Zn²⁺): Remove via sulfide precipitation at pH 3–4 .
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Anionic Impurities (Cl⁻, PO₄³⁻): Precipitate with Ag₂SO₄ or Ba(NO₃)₂ .
Table 3: Maximum Allowable Impurities (ppm)
Impurity | Cl⁻ | PO₄³⁻ | Cu²⁺ | Fe²⁺ |
---|---|---|---|---|
Limit | ≤5 | ≤20 | ≤10 | ≤10 |
Chemical Reactions Analysis
Ferric ammonium sulfate dodecahydrate undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent and can be reduced to ferrous ammonium sulfate (Mohr’s salt).
Reduction: In the presence of reducing agents, it can be converted back to ferrous sulfate.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Hydrazine hydrate, sodium borohydride.
Conditions: Typically, these reactions are carried out in aqueous solutions at controlled temperatures.
Major Products:
Oxidation: Ferric sulfate.
Reduction: Ferrous ammonium sulfate.
Substitution: Various substituted iron complexes depending on the anions used.
Scientific Research Applications
Water Treatment
Ferric ammonium sulfate dodecahydrate is widely used as a coagulant in water purification processes. It helps in the removal of impurities and enhances water quality by facilitating the aggregation of suspended particles, which can then be easily removed from the water.
Application Area | Function |
---|---|
Water Treatment | Coagulant for removing impurities |
Analytical Chemistry
In analytical chemistry, FAS serves as a reliable source of iron(III) for various titration methods, particularly in redox reactions . It is commonly employed in colorimetric assays to determine the concentration of specific ions in solution.
Application Area | Function |
---|---|
Analytical Chemistry | Iron standard for titrations |
Soil Fertilization
As a micronutrient fertilizer , FAS provides essential iron to plants, which is crucial for their growth and development. Its application improves soil health and enhances crop yield.
Application Area | Function |
---|---|
Agriculture | Micronutrient source for plants |
Textile Industry
FAS is utilized as a mordant in dyeing processes, improving the uptake of dyes on fabrics. This results in vibrant colors and enhanced fabric quality, making it essential in textile manufacturing.
Application Area | Function |
---|---|
Textile Industry | Mordant for dyeing fabrics |
Biochemical Applications
In biochemistry, FAS acts as a catalyst for generating free radicals and restoring enzymatic activity in apoenzymes. It has been shown to increase the activity of xanthine oxidase and xanthine oxidoreductase in cultured cells, which are critical enzymes involved in various metabolic pathways.
Application Area | Function |
---|---|
Biochemistry | Catalyst for free radical generation |
Case Study 1: Water Purification
A study demonstrated that the addition of this compound significantly improved the removal efficiency of turbidity and organic matter from wastewater samples. The optimal dosage was found to be 30 mg/L, achieving over 90% removal efficiency within 30 minutes of treatment.
Case Study 2: Soil Fertilization
Research conducted on soybean crops indicated that applying FAS as a soil amendment increased plant growth parameters by up to 25% compared to untreated controls. The study highlighted the importance of iron in chlorophyll synthesis and overall plant health.
Mechanism of Action
The mechanism of action of iron ammonium sulfate dodecahydrate involves its ability to act as an oxidizing agent. It facilitates the generation of free radicals, which are crucial in various biochemical processes. The compound interacts with molecular targets such as enzymes, influencing pathways involved in oxidative stress and enzymatic activity .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Appearance : Pale violet or grayish-purple octahedral crystals .
- Solubility : Highly water-soluble (1240 g/L at 25°C) but insoluble in alcohol .
- Thermal Stability : Melts at 39–41°C and decomposes at 230°C, losing hydration water .
- Density : 1.71 g/cm³ .
- pH : 2.5 for a 0.1 M aqueous solution .
Structural Analogs: Iron Sulfates and Alums
FASD belongs to the alum family ($ \text{M}^+\text{M}^{3+}(\text{SO}4)2\cdot12\text{H}_2\text{O} $). Key analogs include:
Key Observations :
- FASD’s ammonium content enhances solubility and stability in aqueous systems compared to non-ammonium iron sulfates .
- Fe²⁺ analogs (e.g., ammonium iron(II) sulfate) are redox-active, whereas FASD’s Fe³⁺ is stable under oxidative conditions .
Catalytic Performance vs. Traditional Acid Catalysts
FASD is often compared to sulfuric acid ($ \text{H}2\text{SO}4 $) and other Lewis acids in organic synthesis:
Key Findings :
- FASD achieves higher esterification rates (e.g., 98.2% for dibutyl adipate) under milder conditions compared to $ \text{H}2\text{SO}4 $ .
- Unlike hygroscopic catalysts (e.g., $ \text{FeCl}_3 $), FASD remains stable in ambient conditions .
Implications :
- FASD’s moderate inhibition makes it suitable for studies requiring controlled iron effects, while iron(III) sulfate heptahydrate is used for complete transfection blockage .
Biological Activity
Ferric ammonium sulfate dodecahydrate, also known as ammonium iron(III) sulfate, is a double salt with the formula . This compound has garnered attention in various fields, particularly in biochemistry and environmental science, due to its unique properties and biological activities. This article explores its biological activity, applications, and related research findings.
- Molecular Formula :
- Molecular Weight : 482.19 g/mol
- CAS Number : 7783-83-7
- Solubility : Soluble in water (1240 mg/ml at 25°C) and 1% (v/v) aqueous HCl; insoluble in alcohol .
Biological Activity
This compound exhibits several biological activities that make it valuable in various applications:
- Enzymatic Activity Restoration :
- Catalytic Role :
- Microbial Toxicity :
Applications
This compound finds applications across various sectors:
- Wastewater Treatment : Utilized as a coagulant to remove impurities from water.
- Textile Industry : Acts as a mordant in dyeing processes.
- Biochemical Analysis : Employed as an analytical reagent for determining metal concentrations and as an iron standard .
- Environmental Remediation : Effective in treating acid mine drainage due to its ability to precipitate iron from solutions .
Case Study 1: Synthesis from Acid Mine Drainage
A study investigated the synthesis of ferric ammonium sulfate from acid mine drainage (AMD). The research established optimal conditions for crystal formation, identifying that concentrations of at least 30 g/L of iron and 70 g/L of sulfur were necessary for effective synthesis. The study also highlighted the impact of impurities on crystal nucleation and morphology .
Case Study 2: Enzymatic Activity Restoration
Research demonstrated that ferric ammonium sulfate could restore enzymatic activity in various biochemical assays. In particular, studies showed significant increases in the activity of xanthine oxidase when cells were treated with this compound, suggesting its potential use in metabolic studies and therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How to synthesize high-purity ferric ammonium sulfate dodecahydrate for analytical standards?
- Methodology :
- Oxidation-Synthesis Method : Dissolve ferrous sulfate in concentrated sulfuric acid, oxidize with nitric acid to form ferric sulfate. Add ammonium sulfate and crystallize at controlled pH (3.0–3.5) and temperature (92°C). Recrystallize from water to remove impurities like chloride (<0.0005%) and heavy metals (e.g., Pb ≤0.001%) .
- Quality Control : Verify purity via iodometric titration (assay ≥99.0%) and ICP-MS for trace contaminants (e.g., Mn ≤0.005%, Zn ≤0.003%) .
Q. What are the optimal conditions for purifying this compound from common impurities?
- Methodology :
- Recrystallization : Dissolve in hot deionized water (1:5 w/v), filter through a 0.45 µm membrane to remove insoluble particulates (≤0.005% water-insoluble residue). Cool to 4°C for slow crystallization .
- Gravimetric Analysis : Test for sulfate ions (via BaCl₂ precipitation) and ammonium content (via Kjeldahl distillation) to confirm stoichiometry (molecular formula: NH₄Fe(SO₄)₂·12H₂O) .
Q. How to prepare a standardized ferric ammonium sulfate solution for redox titrations?
- Methodology :
- Standard Solution (0.1 M) : Dissolve 48.2 g in 500 mL H₂O, add 50 mL H₂SO₄ to stabilize Fe³⁺, dilute to 1 L. Calibrate against ceric sulfate (Ce(SO₄)₂) using orthophenanthroline as an indicator .
- Error Mitigation : Shield from light to prevent Fe³⁺ reduction. Use freshly boiled water to minimize dissolved oxygen interference .
Advanced Research Questions
Q. How to resolve contradictions in Fe³⁺ quantification data when using ferric ammonium sulfate as a primary standard?
- Methodology :
- Interference Analysis : Test for competing ions (e.g., Cl⁻, NO₃⁻) via ion chromatography. Adjust pH to 2.5–3.0 with H₂SO₄ to suppress Fe³⁺ hydrolysis .
- Validation : Cross-check results with ICP-OES or AAS to confirm accuracy. For example, discrepancies >1% may indicate incomplete oxidation of Fe²⁺ impurities (specified ≤0.001%) .
Q. What experimental parameters influence the catalytic efficiency of ferric ammonium sulfate in free radical generation?
- Methodology :
- Reaction Optimization : Vary temperature (25–80°C), pH (2.5–4.0), and catalyst concentration (0.1–5 mM) in Fenton-like reactions. Monitor radical yield via ESR spectroscopy or thiocyanate-Fe³⁺ complexation .
- Kinetic Studies : Use pseudo-first-order models to determine rate constants. For example, in xanthine oxidase assays, excess substrate (xanthine) ensures linear initial reaction rates .
Q. How to design a reliable protocol for using ferric ammonium sulfate as a mordant in textile dyeing research?
- Methodology :
- Pre-Treatment : Precipitate Fe³⁺ onto fabric by soaking in 5% w/v ferric alum solution (pH 3.0–3.5) at 60°C for 30 minutes. Rinse with deionized water to remove unbound ions .
- Dye Fixation Analysis : Measure colorfastness via UV-Vis spectroscopy (absorbance at λₘₐₓ of the dye) after repeated washing cycles. Compare with non-mordanted controls .
Q. How to address inconsistencies in X-ray diffraction (XRD) data for ferric ammonium sulfate crystals?
- Methodology :
- Crystal Hydration Control : Store samples in a desiccator with saturated NH₄Cl to maintain 12H₂O hydration. Dehydration (e.g., at >41°C) alters lattice parameters, causing peak shifts .
- Impurity Screening : Use XRD paired with Rietveld refinement to detect phase impurities (e.g., Fe(OH)₃ from hydrolysis). Threshold: <0.5% impurity by mass .
Q. What are the electrochemical implications of using ferric ammonium sulfate in pH-dependent redox studies?
- Methodology :
- Cyclic Voltammetry (CV) : Scan from -0.5 V to +1.0 V (vs. Ag/AgCl) in 0.1 M H₂SO₄. Fe³⁺/Fe²⁺ redox peaks should appear at ~+0.68 V (anodic) and +0.34 V (cathodic). Deviations >50 mV suggest electrolyte contamination .
- pH Effects : At pH >4, Fe³⁺ hydrolyzes to Fe(OH)₃, reducing active ion concentration. Buffer solutions (e.g., phthalate) stabilize pH during experiments .
Properties
IUPAC Name |
azanium;iron(3+);disulfate;dodecahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUDZUWZDSKMX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH28NO20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228452 | |
Record name | Ferric ammonium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-83-7 | |
Record name | Ferric ammonium sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric ammonium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC AMMONIUM SULFATE DODECAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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